6-(Trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6-position. This compound is notable for its unique structural features and its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that imidazopyridine derivatives, to which this compound belongs, have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridine derivatives are known to interact with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of various cells .
Result of Action
Imidazopyridine derivatives are known to have significant activity against various targets, leading to changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glucagon-like peptide 1 receptor (GLP-1R), enhancing GLP-1 secretion and thereby modulating glucose metabolism . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of its application. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound derivatives have demonstrated anti-proliferative activity by binding and inhibiting specific proteins such as MARK4 . This inhibition can lead to alterations in cell cycle progression and apoptosis. Furthermore, the compound’s impact on gene expression can result in changes in the expression levels of key regulatory genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit the activity of certain kinases, thereby modulating signaling pathways that control cell proliferation and survival . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression, which may have implications for its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing glucose metabolism and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, while conjugation reactions with glutathione and glucuronic acid facilitate its elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which can influence its bioavailability and therapeutic efficacy . Additionally, binding proteins in the plasma can modulate the distribution of this compound, affecting its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound derivatives have been shown to localize to the nucleus, where they can interact with nuclear receptors and transcription factors to modulate gene expression . This subcellular localization is essential for the compound’s ability to exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with trifluoroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Another method includes the use of multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure but has a chlorine atom at the 8-position, which can influence its chemical properties and biological activities.
6-(Trifluoromethyl)pyridine: Lacks the imidazo ring, resulting in different reactivity and applications.
Uniqueness: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the imidazo[1,2-a]pyridine core and the trifluoromethyl group, which together confer distinct electronic and steric properties. These features make it a valuable scaffold in medicinal chemistry and material science .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVIKBUQJRSQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653892 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936009-02-8 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives relate to their activity as GLP-1R agonists?
A1: The research primarily focuses on a specific derivative, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate [, ]. While it highlights the core skeleton's potential, it does not delve into the Structure-Activity Relationship (SAR) details. Investigating how modifications to the core structure, including substitutions on the phenyl ring or variations in the acetate moiety, influence the compound's potency, selectivity, and overall activity as a GLP-1R agonist would require further investigation.
Q2: What are the potential applications of this compound derivatives beyond GLP-1R agonism?
A2: The provided research primarily explores the potential of a specific this compound derivative in the context of GLP-1R agonism for potential anti-diabetic treatments [, ]. Exploration of other potential applications for this class of compounds requires further research. This may include investigating their interactions with other biological targets and evaluating their potential in various therapeutic areas.
Q3: What is the crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile and how does it contribute to our understanding of this class of compounds?
A3: The crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile reveals a planar imidazo[1,2-a]pyridine group with a maximum deviation of 0.021 (1) Å []. The trifluoromethyl group and the methyl hydrogen atoms exhibit disorder over two sets of sites. Furthermore, the crystal packing analysis reveals infinite chains of molecules linked by C—H⋯N interactions forming distinct hydrogen-bond ring motifs []. While this structural information pertains to a specific derivative, it offers insights into the potential spatial arrangements and intermolecular interactions possible within this class of compounds, which can be valuable for further research and development.
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